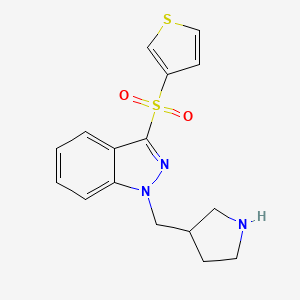
1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features additional functional groups, including a pyrrolidinylmethyl and a thienylsulfonyl group, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Pyrrolidinylmethyl Group: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Attachment of Thienylsulfonyl Group: This can be done through sulfonylation reactions using thiophene derivatives and sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: The parent compound without additional functional groups.
1-(3-Pyrrolidinylmethyl)-1H-Indazole: Lacks the thienylsulfonyl group.
3-(3-Thienylsulfonyl)-1H-Indazole: Lacks the pyrrolidinylmethyl group.
Uniqueness
1H-Indazole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- is unique due to the presence of both pyrrolidinylmethyl and thienylsulfonyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
651336-07-1 |
|---|---|
Molekularformel |
C16H17N3O2S2 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
1-(pyrrolidin-3-ylmethyl)-3-thiophen-3-ylsulfonylindazole |
InChI |
InChI=1S/C16H17N3O2S2/c20-23(21,13-6-8-22-11-13)16-14-3-1-2-4-15(14)19(18-16)10-12-5-7-17-9-12/h1-4,6,8,11-12,17H,5,7,9-10H2 |
InChI-Schlüssel |
WGHWWXUEICMOHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CSC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


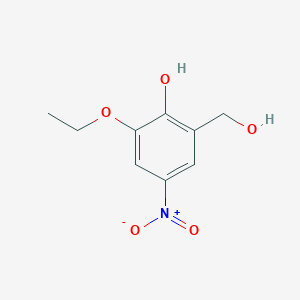
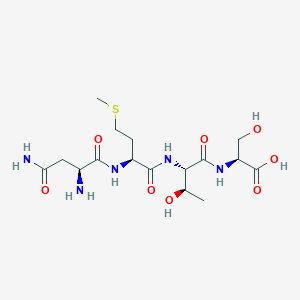
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
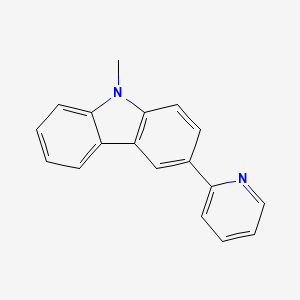
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
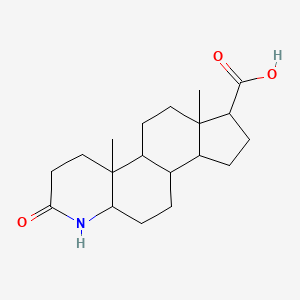


![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)
![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)
![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
